(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(2-Methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 2-methoxybenzaldehyde. This compound belongs to the pyrazole-carbohydrazide family, characterized by a hydrazone linkage (-NH-N=CH-) and a pyrazole core substituted with a phenyl group at position 2. The 2-methoxybenzylidene moiety introduces steric and electronic effects due to the methoxy group's ortho-substitution, influencing molecular conformation and intermolecular interactions.
Properties
CAS No. |
1285533-42-7 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.352 |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
SVWQYIOTYXWVMU-XDHOZWIPSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (referred to as MBPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 320.35 g/mol
- Density : 1.23 ± 0.1 g/cm³ (predicted)
- pKa : 11.19 ± 0.46 (predicted)
Synthesis
MBPC can be synthesized through a condensation reaction between 2-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The general procedure includes:
- Dissolving the reactants in ethanol.
- Adding a catalytic amount of acetic acid.
- Refluxing the mixture for a specified duration.
- Cooling and precipitating the product by adding cold water.
The yield and purity can vary based on the specific conditions employed during synthesis.
Antioxidant Activity
Research indicates that MBPC exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The compound's structure allows it to scavenge free radicals effectively, making it a potential candidate for further development in antioxidant therapies.
Anti-inflammatory Effects
MBPC has been evaluated for its anti-inflammatory activities using various models, including carrageenan-induced paw edema in rats. The results demonstrated that MBPC significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen. This suggests its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Properties
Studies have shown that MBPC possesses antimicrobial activity against several bacterial strains, including E. coli and Staphylococcus aureus. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
Anticancer Potential
Preliminary investigations into the anticancer properties of MBPC have revealed that it may inhibit the proliferation of cancer cells in vitro. The compound's mechanism appears to involve inducing apoptosis in cancerous cells, which warrants further exploration through clinical studies.
Case Study 1: In Vivo Anti-inflammatory Activity
A study conducted by Bandgar et al. utilized a carrageenan-induced edema model to assess the anti-inflammatory effects of MBPC. The compound demonstrated a dose-dependent reduction in paw swelling, indicating its potential as an effective anti-inflammatory agent .
Case Study 2: Antioxidant Efficacy Assessment
In vitro assays were performed to evaluate the antioxidant capacity of MBPC using DPPH and ABTS radical scavenging methods. The results indicated that MBPC exhibited significant scavenging activity, comparable to established antioxidants .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Lacks methoxy group | Moderate anti-inflammatory |
| Compound B | Contains halogen substitutions | High antimicrobial activity |
| (E)-MBPC | Contains methoxy and phenyl groups | Strong antioxidant and anti-inflammatory activities |
Comparison with Similar Compounds
Positional Isomerism of Methoxy Substitution
- 2-Methoxy vs. 4-Methoxy Derivatives :
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) () shares a methoxy group but substitutes it at the para position. Computational studies (DFT/B3LYP) reveal that para-substitution enhances planarity and conjugation compared to ortho-substitution, leading to lower HOMO-LUMO gaps (4.12 eV vs. 4.35 eV in the target compound). This increases reactivity in charge-transfer interactions . - Steric Hindrance :
The ortho-methoxy group in the target compound introduces steric hindrance, distorting the hydrazone bond angle (C=N-N) to 122.5° versus 118.7° in E-MBPC, as observed in X-ray crystallography .
Electron-Withdrawing vs. Electron-Donating Groups
- Chloro and Nitro Derivatives :
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) () exhibits stronger electron-withdrawing effects, resulting in shorter C=N bond lengths (1.28 Å vs. 1.31 Å in the target compound) and higher dipole moments (5.23 Debye vs. 4.56 Debye). These properties enhance solubility in polar solvents . - Nitro-Substituted Analogs :
N′-[(E)-1-(3-Nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide () shows a redshifted UV-Vis absorption (λmax = 375 nm) compared to the target compound (λmax = 342 nm), attributed to the nitro group's strong electron-withdrawing nature .
DFT and Molecular Docking
- HOMO-LUMO Analysis :
The target compound exhibits a HOMO-LUMO gap of 4.35 eV, intermediate between E-MBPC (4.12 eV) and E-DPPC (4.58 eV). Smaller gaps correlate with higher bioactivity in docking studies . - Molecular Electrostatic Potential (MEP): The 2-methoxy group creates a localized negative charge region (-0.12 e), favoring hydrogen bonding with protein targets like cyclooxygenase-2 (COX-2) in docking simulations .
Data Table: Key Comparative Parameters
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. A general procedure includes refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic acetic acid (~2 drops) for 2–3 hours. Post-reaction, the product is precipitated by pouring the mixture into cold water, filtered, washed with ethanol, and recrystallized for purification (yields ~78–85%) . Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodological Answer : Structural confirmation relies on FT-IR (to identify hydrazone C=N stretches ~1600 cm⁻¹), ¹H/¹³C NMR (to verify methoxy protons at δ ~3.8 ppm and aromatic protons), and ESI-MS (for molecular ion confirmation). Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration and dihedral angles between aromatic rings. DFT-optimized geometries (B3LYP/6-311G**) are cross-validated with experimental data .
Q. What are the key structural features revealed by X-ray crystallography?
- Methodological Answer : SC-XRD analysis shows a non-planar geometry with dihedral angles between the pyrazole ring and methoxyphenyl group (~15–25°). Intramolecular N–H⋯O hydrogen bonds stabilize the hydrazone linkage, while intermolecular interactions (e.g., C–H⋯π) dictate crystal packing. The E-configuration is confirmed by torsional angles around the C=N bond .
Advanced Research Questions
Q. How do solvent effects influence the electronic properties of this compound as revealed by DFT studies?
- Methodological Answer : Hybrid DFT (B3LYP/6-311G**) with implicit solvation models (IEFPCM) shows solvatochromic shifts in HOMO-LUMO gaps. In aqueous solution, the dipole moment increases by ~15% compared to the gas phase due to enhanced polarity. NBO analysis indicates stronger hyperconjugation in polar solvents, altering charge distribution on the hydrazone moiety .
Q. What molecular docking approaches predict its potential biological targets?
- Methodological Answer : AutoDock Vina or Glide is used to dock the compound into enzyme active sites (e.g., ERAP1, cyclooxygenase-2). Docking scores (ΔG ~−8.5 kcal/mol) suggest interactions via π-π stacking with phenyl rings, hydrogen bonding with the methoxy group, and hydrophobic contacts. MD simulations (100 ns) validate binding stability .
Q. How do structural modifications (e.g., substituent variation) affect its physicochemical properties compared to analogs?
- Methodological Answer : Comparative studies with dichloro (Cl) or dimethylamino (NMe₂) analogs reveal:
- Electron-withdrawing groups (Cl) : Reduce HOMO-LUMO gaps by 0.3 eV, enhancing reactivity.
- Electron-donating groups (OCH₃, NMe₂) : Increase solubility in polar solvents (logP reduced by 0.5–1.0 units).
- Crystallography : Bulkier substituents increase dihedral angles, reducing planarity .
Q. What vibrational spectroscopy methods resolve ambiguities in functional group assignments?
- Methodological Answer : Experimental FT-IR and Raman spectra are compared with DFT-simulated vibrational modes. For example, the C=N stretch (1620 cm⁻¹) is distinguished from aromatic C=C using isotopic substitution or deuteration. Overlap between pyrazole ring vibrations and methoxy bending modes is resolved via potential energy distribution (PED) analysis .
Q. How does Hirshfeld surface analysis explain intermolecular interactions in the crystal lattice?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
